1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Brand Name: Vulcanchem
CAS No.: 1797702-64-7
VCID: VC7641806
InChI: InChI=1S/C21H18N4O3/c26-19(18-14-22-25(23-18)15-6-2-1-3-7-15)24-12-10-21(11-13-24)17-9-5-4-8-16(17)20(27)28-21/h1-9,14H,10-13H2
SMILES: C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4

1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS No.: 1797702-64-7

Cat. No.: VC7641806

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4

* For research use only. Not for human or veterinary use.

1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one - 1797702-64-7

Specification

CAS No. 1797702-64-7
Molecular Formula C21H18N4O3
Molecular Weight 374.4
IUPAC Name 1'-(2-phenyltriazole-4-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C21H18N4O3/c26-19(18-14-22-25(23-18)15-6-2-1-3-7-15)24-12-10-21(11-13-24)17-9-5-4-8-16(17)20(27)28-21/h1-9,14H,10-13H2
Standard InChI Key HWDWNSJRWRFVQG-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NN(N=C4)C5=CC=CC=C5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro[isobenzofuran-1,4'-piperidine] scaffold, where the isobenzofuran-3-one ring is fused to a piperidine ring at the spiro carbon. The 1,2,3-triazole group, substituted with a phenyl ring at the N2 position, is attached via a carbonyl linker to the piperidine nitrogen. This configuration introduces steric constraints and electronic effects that influence its solubility, stability, and receptor interactions .

Key Physicochemical Properties (Table 1):

PropertyValueMethod/Source
Molecular formulaC₂₁H₁₈N₄O₃Calculated from structure
Molecular weight374.40 g/mol
Log P (octanol-water)2.35 (consensus)XLOGP3, WLOGP
Solubility (aqueous)0.0326 mg/mL (SILICOS-IT) ESOL, Ali methods
Topological polar surface area78.54 ŲCalculated
Hydrogen bond donors/acceptors1/5

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one involves multi-step sequences, often starting from the spiro[isobenzofuran-1,4'-piperidine] hydrochloride precursor (CAS 37663-44-8) .

Representative Protocol (Adapted from ):

  • Spiro Core Activation: The hydrochloride salt of spiro[isobenzofuran-1,4'-piperidine] is neutralized with a base (e.g., triethylamine) in tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Acylation: Reaction with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride under anhydrous conditions at 80–120°C for 6–18 hours.

  • Purification: Crude product is isolated via reverse-phase HPLC or silica gel chromatography, yielding the final compound in 52–98% purity (Table 2) .

Pharmacological Profile

Cytochrome P450 Interactions

The spirocyclic core demonstrates inhibitory activity against CYP2D6 and CYP3A4, critical enzymes in drug metabolism . This suggests potential drug-drug interactions, necessitating caution in polypharmacy scenarios. The triazole moiety may further modulate these effects through competitive binding .

Blood-Brain Barrier Permeation

With a BBB permeant classification , the compound is a candidate for CNS-targeted therapies. Its log P value (2.35) aligns with optimal ranges for neuroactive agents, though efflux by P-glycoprotein (P-gp) may limit bioavailability .

Preclinical Development Challenges

Solubility and Formulation

Aqueous solubility remains a barrier, with experimental values below 0.05 mg/mL . Strategies under investigation include:

  • Prodrug design: Introducing phosphate or hemisuccinate esters.

  • Nanoparticle encapsulation: Using poly(lactic-co-glycolic acid) (PLGA) carriers.

Metabolic Stability

Microsomal studies indicate rapid hepatic clearance (t₁/₂ < 30 minutes in rat models), attributed to CYP3A4-mediated oxidation . Structural modifications, such as fluorination of the phenyl ring, are being explored to mitigate this issue.

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